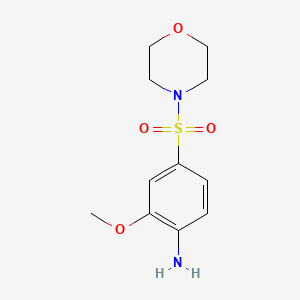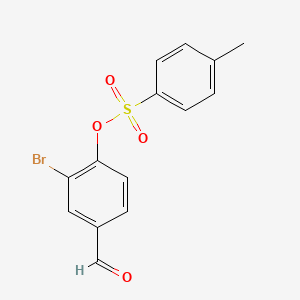
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C14H11BrO4S . It has a molecular weight of 355.2 .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-formylphenyl 4-methylbenzenesulfonate consists of 14 carbon atoms, 11 hydrogen atoms, 1 bromine atom, 4 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
1. Supramolecular Assembly and Noncovalent Interactions
A study by Andleeb et al. (2018) examined the role of noncovalent interactions in the supramolecular architectures of 2- and 4-formylphenyl 4-substituted benzenesulfonates, which includes 2-formylphenyl 4-methylbenzenesulfonate and others. This work highlighted the significance of halogen-bonding in determining solid-state crystal structures.
2. Synthesis of Derivatives for Further Applications
The synthesis of 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was detailed by Pan et al. (2020), focusing on a three-step procedure starting from resorcinol. This synthesis pathway may provide a basis for developing various derivatives for further research applications.
3. Applications in Organic Synthesis
The study of methyl (Z)-3-bromo-3-(4-methylbenzenesulfonyl)prop-2-enoate by Vasin et al. (2016) demonstrated the compound's utility as a synthetic equivalent in organic reactions, indicating potential applications in complex organic syntheses.
4. Photophysical and Photochemical Properties for Photodynamic Therapy
The work by Pişkin et al. (2020) on zinc phthalocyanine derivatives, which include benzenesulfonamide groups, suggests potential applications in photodynamic therapy for cancer treatment due to their promising photophysical and photochemical properties.
5. Inhibition of Corrosion in Industrial Materials
Research by Ehsani et al. (2014) highlighted the inhibitory effect of a derivative, 3-BrPhOXTs, on the corrosion of stainless steel in acidic mediums. This indicates potential applications in corrosion inhibition, a significant concern in industrial materials.
Eigenschaften
IUPAC Name |
(2-bromo-4-formylphenyl) 4-methylbenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrO4S/c1-10-2-5-12(6-3-10)20(17,18)19-14-7-4-11(9-16)8-13(14)15/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUBMWZCLHJCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C=C(C=C2)C=O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-formylphenyl 4-methylbenzenesulfonate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

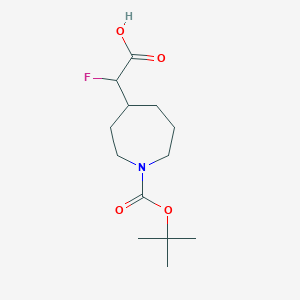
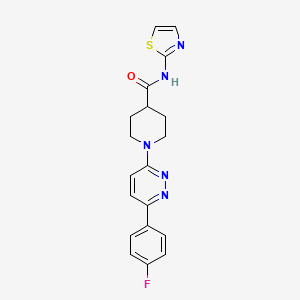
![(Z)-N-(3-(2-methoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2377269.png)
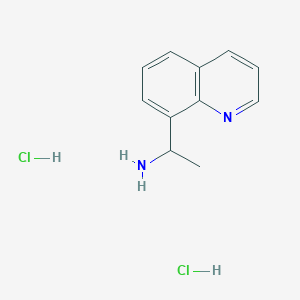
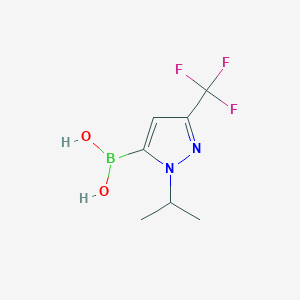
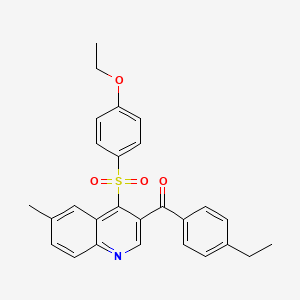
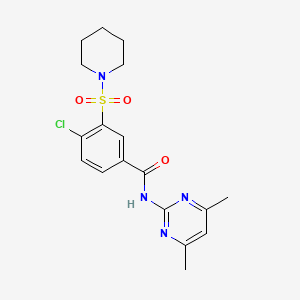
![N-(3,4-dimethoxyphenyl)-2-[6-(3,4-dimethylphenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2377275.png)
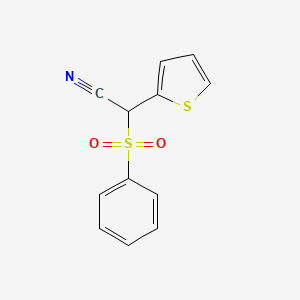
![N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2377277.png)
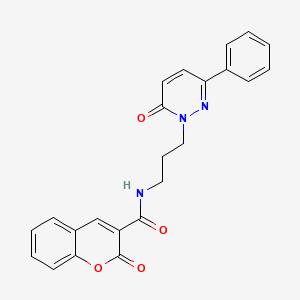

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2377286.png)
